

Application of SR1903 in High-Throughput Screening for REV-ERB Agonists

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Compound of Interest

Compound Name: SR1903

Cat. No.: B1193614

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Introduction

The nuclear receptors REV-ERB α and REV-ERB β are critical components of the mammalian circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and behavior. These receptors function as transcriptional repressors, with their activity modulated by the binding of the endogenous ligand, heme. Synthetic REV-ERB agonists, such as **SR1903**, offer a promising therapeutic avenue for a range of conditions, including metabolic diseases, inflammatory disorders, and sleep disturbances. High-throughput screening (HTS) is an essential tool for the discovery and characterization of novel REV-ERB modulators. This document provides detailed application notes and protocols for the use of **SR1903** and similar compounds in HTS assays.

Data Presentation

While specific quantitative high-throughput screening data for **SR1903** is not widely available in the public domain, the following tables summarize representative data for other well-characterized REV-ERB agonists, SR9009 and STL1267, to illustrate the types of data generated in HTS campaigns. This data is derived from a fluorescence resonance energy transfer (FRET) assay measuring the recruitment of the co-repressor NCoR to the REV-ERB α ligand-binding domain (LBD) and a cell-based two-hybrid luciferase reporter assay.^[1]

Table 1: Potency of REV-ERB Agonists in a FRET Assay^[1]

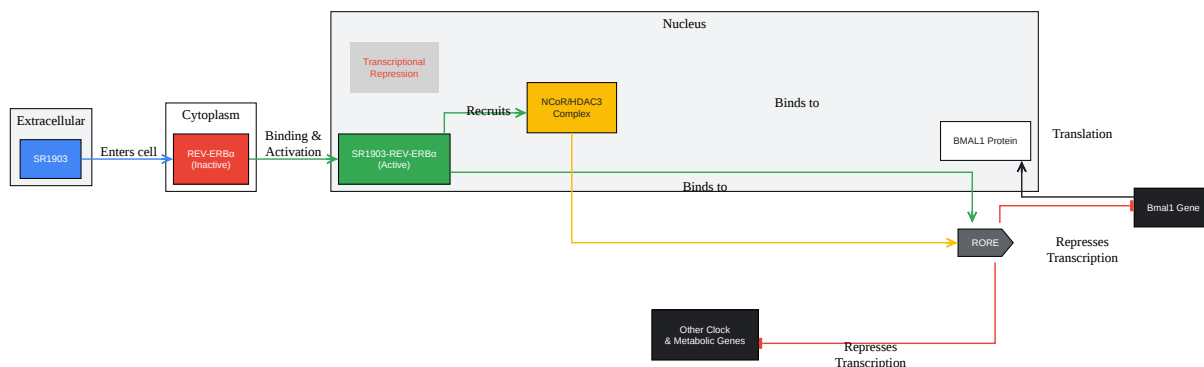
Compound	EC50 (μM)
STL1267	0.13
SR9009	1.9

Table 2: Efficacy of REV-ERB Agonists in a Cell-Based Two-Hybrid Assay^[1]

Compound	Fold Activation (vs. Vehicle)
STL1267	~8-fold greater than SR9009
SR9009	Baseline for comparison

Signaling Pathways

The REV-ERB nuclear receptors are key regulators of the circadian clock and metabolism. Upon binding to an agonist like **SR1903**, REV-ERB α undergoes a conformational change that facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. A primary target of REV-ERB α is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1 expression, REV-ERB α plays a crucial role in the negative feedback loop of the molecular clock.



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REV-ERB α Signaling Pathway

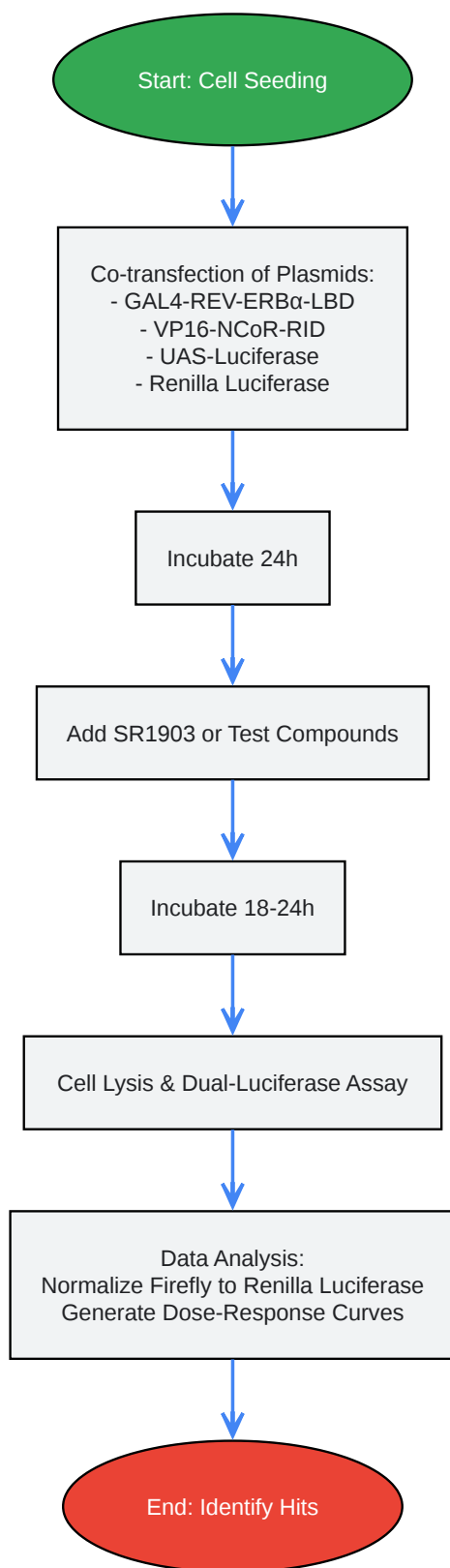
Experimental Protocols

High-Throughput Screening for REV-ERB α Agonists using a Cell-Based Two-Hybrid Assay

This protocol is adapted from a validated mammalian cell-based two-hybrid assay system designed to identify REV-ERB α agonists. The assay measures the interaction between REV-ERB α and its co-repressor, NCoR.

1. Principle:

HEK-293T cells are co-transfected with two plasmids: one expressing the REV-ERB α ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and another expressing the NCoR receptor-interacting domain (RID) fused to the VP16 activation domain. A third plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the presence of a REV-ERB α agonist, such as **SR1903**, the REV-ERB α -LBD interacts with the NCoR-RID, bringing the VP16 activation domain into proximity with the UAS, thereby driving the expression of luciferase. A co-transfected Renilla luciferase plasmid is used for normalization.



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HTS Experimental Workflow

2. Materials:

- HEK-293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Plasmids:
 - pCMX-GAL4-hREV-ERB α -LBD
 - pCMX-VP16-hNCoR-RID
 - pFR-Luc (UAS-luciferase reporter)
 - pRL-TK (Renilla luciferase control)
- Transfection reagent (e.g., Lipofectamine 3000)
- **SR1903** or other test compounds
- 384-well white, clear-bottom assay plates
- Dual-luciferase reporter assay system
- Luminometer plate reader

3. Protocol:

- Cell Seeding:
 - Trypsinize and resuspend HEK-293T cells in DMEM with 10% FBS.
 - Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5% CO₂.
- Transfection:
 - Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would include:

- 25 ng pCMX-GAL4-hREV-ERB α -LBD
- 25 ng pCMX-VP16-hNCoR-RID
- 50 ng pFR-Luc
- 5 ng pRL-TK
- Add the transfection mix to each well and gently swirl the plate.
- Incubate for 24 hours.
- Compound Addition:
 - Prepare serial dilutions of **SR1903** or other test compounds in DMEM. A typical concentration range for a dose-response curve would be from 1 nM to 10 μ M.
 - Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate for 18-24 hours.
- Luciferase Assay:
 - Equilibrate the plate and luciferase assay reagents to room temperature.
 - Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase substrate first, reading the firefly luminescence, then adding a stop reagent that also contains the Renilla luciferase substrate, and reading the Renilla luminescence.
- Data Analysis:
 - For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves.

- Calculate the EC50 value for each active compound, which represents the concentration at which 50% of the maximal response is observed.

Secondary Assay: Bmal1 Gene Expression

To confirm that hits from the primary screen act through the REV-ERB pathway, a secondary assay measuring the expression of a known REV-ERB target gene, Bmal1, can be performed.

1. Principle:

Activation of REV-ERB by an agonist like **SR1903** leads to the transcriptional repression of Bmal1. This can be quantified by measuring the levels of Bmal1 mRNA using quantitative real-time PCR (qRT-PCR).

2. Materials:

- HepG2 cells (or another cell line expressing endogenous REV-ERB and Bmal1)
- **SR1903** or hit compounds from the primary screen
- RNA extraction kit
- cDNA synthesis kit
- qRT-PCR master mix
- Primers for Bmal1 and a housekeeping gene (e.g., GAPDH)

3. Protocol:

- Cell Treatment:
 - Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **SR1903** or hit compounds for 6-12 hours. Include a vehicle control.
- RNA Extraction and cDNA Synthesis:

- Harvest the cells and extract total RNA using a commercial kit.
- Synthesize cDNA from the extracted RNA.
- qRT-PCR:
 - Perform qRT-PCR using primers for Bmal1 and the housekeeping gene.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of Bmal1 mRNA in treated versus control cells.

Expected Outcome: Treatment with a true REV-ERB agonist like **SR1903** should result in a dose-dependent decrease in Bmal1 mRNA levels.

Conclusion

The protocols and information provided here offer a robust framework for the high-throughput screening and characterization of REV-ERB agonists like **SR1903**. By employing a combination of primary cell-based screening assays and secondary target gene expression assays, researchers can confidently identify and validate novel modulators of the REV-ERB pathway for potential therapeutic development.

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References

- 1. researchgate.net [researchgate.net]
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